Salbutamol, also known as albuterol, is a medication that primarily serves as a bronchodilator, providing relief from symptoms associated with obstructive airway diseases such as asthma. It is a selective β2-adrenoceptor agonist, which means it preferentially stimulates β2-adrenergic receptors, leading to various physiological effects. Since its introduction, salbutamol has been extensively studied and utilized in clinical practice due to its efficacy and rapid onset of action9.
Salbutamol operates by stimulating β2-adrenoceptors, which are G protein-coupled receptors found predominantly in the lungs. Activation of these receptors leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The rise in cAMP levels ultimately results in relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow27. This mechanism is also responsible for the drug's effects on other systems, such as the cardiovascular system, where it can cause tachycardia and vasodilation, and the metabolic system, where it can affect insulin and potassium levels9.
Salbutamol has been shown to increase skeletal muscle strength in healthy men. A study demonstrated that a slow-release preparation of salbutamol significantly increased the strength of quadriceps muscles and the maximal static inspiratory mouth pressure in subjects, without notable changes in body weight or lean body mass. This suggests potential therapeutic applications for altering skeletal muscle function in humans1.
In both animal and human studies, salbutamol has been effective in preventing bronchospasm. It has been found to be less active as a cardiac stimulant compared to other drugs, which is beneficial in minimizing cardiovascular side effects. Salbutamol's duration of action is longer than that of isoprenaline, making it a more convenient option for patients27.
The effects of inhaled salbutamol on endurance performance were investigated in non-asthmatic athletes. The study found that salbutamol, even at high doses, did not significantly affect endurance performance, although it did exhibit a bronchodilating effect that may improve respiratory adaptation during exercise3.
Salbutamol has been found to have a potent suppressive effect on established collagen-induced arthritis in mice. It reduced the release of pro-inflammatory cytokines and specifically blocked mast cell degranulation in joint tissues, indicating its potential as a therapeutic agent for inflammatory diseases4.
In vitro studies have suggested that salbutamol may exert anabolic effects through androgen receptor agonistic activity. This could provide a mechanism for the anabolic actions of salbutamol observed in other studies5.
A study on critically ill patients revealed that nebulized salbutamol can cause systemic effects resulting in electrocardiographic alterations. These changes may be associated with an increased risk of atrial fibrillation, highlighting the importance of monitoring cardiac electrical properties when administering salbutamol6.
Research into the interaction between salbutamol and human serum albumin (HSA) has shown that salbutamol can bind to HSA through van der Waals forces and hydrogen bonds. This interaction could influence the drug's distribution and efficacy8.
Salbutamol has been found to have low toxicity, with the majority of adverse effects being predictable extensions of its pharmacological activity. The most common side effects include tremor, tachycardia, and hypokalaemia, which are dose-related and more prevalent with oral or intravenous administration compared to inhalation therapy10.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6